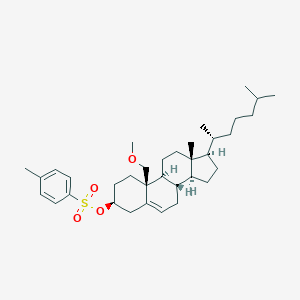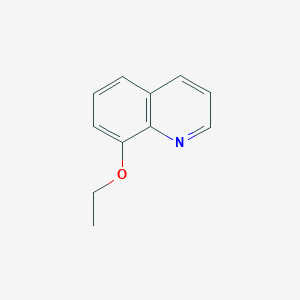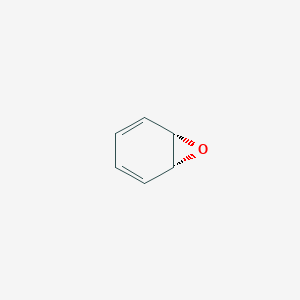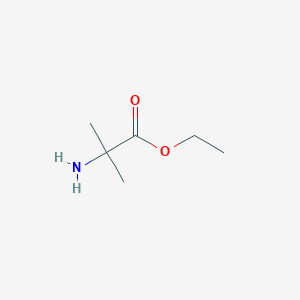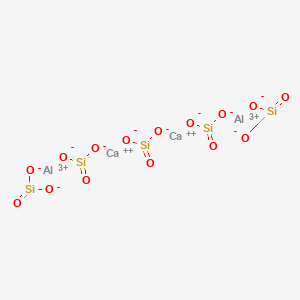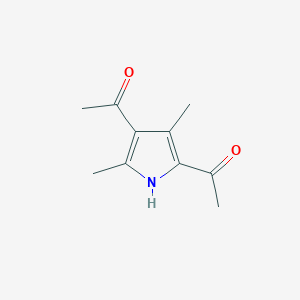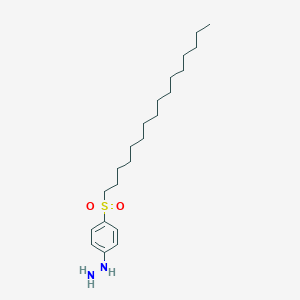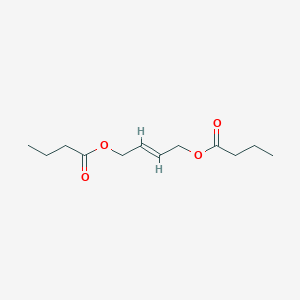
1,4-Bis(butyryloxy)-2-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to 1,4-Bis(butyryloxy)-2-butene often involves strategic functionalization and coupling reactions. For instance, the synthesis of bis(pyridiniopropyl)benzene derivatives through reactions that emphasize the role of substituents on the pyridinium unit in determining the crystal structure of the resulting compounds illustrates the intricate balance between steric and electronic factors in the synthesis of complex organic molecules (Koizumi, Tsutsui, & Tanaka, 2003).
Molecular Structure Analysis
Molecular structure analyses of related compounds reveal the impact of substituents and molecular architecture on their solid-state arrangements. For example, differences in crystal structures due to substituent effects on pyridinium units have been reported, highlighting the significance of molecular design in determining the physical properties of organic compounds (Koizumi, Tsutsui, & Tanaka, 2003).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar functional groups to 1,4-Bis(butyryloxy)-2-butene showcase their reactivity and potential for further functionalization. The versatility of these compounds in forming heterocycles or undergoing stereospecific additions demonstrates their utility in synthetic chemistry. For instance, the stereospecific addition to cis- and trans-butenes resulting in distinct products underscores the precision possible in organic synthesis (Kinjo et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystallinity, are influenced by their molecular structures. The solid-state arrangements determined by intermolecular interactions, such as π-π stacking and hydrogen bonding, play a crucial role in their physical properties. The synthesis and characterization of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol, for example, highlight the influence of molecular architecture on solubility and thermal stability (Hsiao, Yang, & Chen, 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles, electrophiles, or participation in cycloaddition reactions, are pivotal for the application of these compounds in organic synthesis. Studies on compounds like 4-Bis(methylthio)methylene-2-phenyloxazol-5-one demonstrate their potential as templates for synthesizing functionalized oxazoles, showcasing the chemical versatility of compounds with similar structures to 1,4-Bis(butyryloxy)-2-butene (Misra & Ila, 2010).
Wissenschaftliche Forschungsanwendungen
-
Design, Synthesis, and Biological Evaluation of 1,4-Bis(2,3-dihydro-5-oxopyrrol-4-yl)-1,3-butadienes as Potential Chk1 Inhibitors
- Application : These compounds were designed as inhibitors of checkpoint kinase 1 (Chk1), a protein involved in controlling cell cycle processes and embryonic development .
- Method : The compounds were synthesized by a one-pot procedure from amines, dimethyl acetylenedicarboxylate, and glyoxal in water in the presence of catalytic amounts of γ-cyclodextrin .
- Results : The inhibitory activities of the synthesized compounds were evaluated in vitro using EC9706 esophageal cancer cells. The results indicated that 1,4-bis(2,3-dihydro-5-oxopyrrol-4-yl)-1,3-butadienes significantly inhibited Chk1 (IC50 10.45 μM) .
-
A Promising Thermodynamic Study of Hole Transport Materials to Develop Solar Cells: 1,3-Bis (N-carbazolyl)benzene and 1,4-Bis (diphenylamino)benzene
- Application : These compounds are studied as potential hole transport materials for the development of solar cells .
- Method : The thermochemical study involved the combination of combustion calorimetric (CC) and thermogravimetric techniques .
- Results : From the combination of experimental thermodynamic parameters, it was possible to derive the enthalpy of formation in the gaseous state of each of the title compounds .
-
A Safe and Simple Synthesis of 1,4-Bis(trimethylsily1)buta-1,3-diyne
- Application : This compound is an important building block for the introduction of butadiyne motifs into organic and organometallic structures .
- Method : The synthesis method is not detailed in the search results .
- Results : The results or outcomes of the synthesis are not provided in the search results .
Eigenschaften
IUPAC Name |
[(E)-4-butanoyloxybut-2-enyl] butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-7-11(13)15-9-5-6-10-16-12(14)8-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJKSGMVEHGEKF-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC=CCOC(=O)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC/C=C/COC(=O)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(butyryloxy)-2-butene | |
CAS RN |
1572-84-5 |
Source


|
| Record name | Butanoic acid, 1,1'-(2-butene-1,4-diyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



